3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one
Beschreibung
3-(Cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a cyclohexylamino group at position 3 and a 4-ethoxybenzyl substituent at position 4. Triazinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and herbicidal properties.
Eigenschaften
IUPAC Name |
3-(cyclohexylamino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-24-15-10-8-13(9-11-15)12-16-17(23)20-18(22-21-16)19-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPRYUPUVJDMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the triazine ring.
Attachment of the 4-Ethoxybenzyl Group: The 4-ethoxybenzyl group can be attached through a condensation reaction involving 4-ethoxybenzyl chloride and the triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The triazinone scaffold allows for extensive structural diversification. Key substituents impacting activity include:
- Amino groups (e.g., cyclohexylamino, cyclopentylamino, hydrazino).
- Aryl/alkyl groups (e.g., 4-ethoxybenzyl, 4-fluorobenzyl, tert-butyl).
- Thio/sulfonyl groups (e.g., methylthio, mercapto).
Table 1: Substituent Comparison and Inferred Properties
Key Observations :
- Electron-withdrawing groups (e.g., fluoro in 20b) enhance antibacterial activity but may increase toxicity .
- Bulkier substituents (e.g., cyclohexylamino, tert-butyl) improve metabolic stability but reduce solubility.
- Ethoxybenzyl vs. fluorobenzyl : The ethoxy group’s electron-donating nature may reduce antibacterial potency compared to fluoro analogs but improve selectivity for eukaryotic targets.
Antimicrobial Activity
- Schiff base triazinones (e.g., 20b): Exhibit broad-spectrum antibacterial activity (MIC 3.90 µg/mL against E. coli and S. aureus) due to halogen substitution .
Antifungal and Anticancer Activity
- Compound 20a (ethylideneamino substituent): Active against A. flavus (MIC 15.62 µg/mL) .
- Thienylvinyl derivatives (e.g., compound 12): Inhibit cancer cell lines via kinase inhibition .
- Target compound : The 4-ethoxybenzyl group may confer antiproliferative effects, though likely less potent than thienylvinyl analogs.
Toxicity Considerations
- Halogen-free triazinones (e.g., fluorine-free oxazolones): Lower toxicity to Daphnia magna .
- Target compound : Absence of halogens and methylthio groups suggests favorable toxicity profiles compared to metribuzin derivatives.
Physicochemical and Environmental Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Metribuzin | Compound 20b |
|---|---|---|---|
| LogP (estimated) | ~3.5 (high lipophilicity) | ~2.8 | ~2.5 |
| Water Solubility | Low | Moderate | Low |
| Biofilm Inhibition | Not reported | Not applicable | 87.4% (E. coli) |
Key Insights :
- Ethoxybenzyl substituents may improve photostability compared to nitro or thio groups in herbicides.
Biologische Aktivität
3-(Cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a triazine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of triazines known for various pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can be represented as follows:
This indicates that the compound consists of a triazine ring substituted with a cyclohexylamino group and an ethoxybenzyl moiety. The presence of these substituents is crucial for its biological activity.
Antibacterial Activity
Research has indicated that triazine compounds exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(Cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one | Staphylococcus aureus | 0.02 mg/mL |
| Escherichia coli | 0.03 mg/mL |
These results indicate that the compound has the potential to be developed as an antibacterial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antitumor Activity
The antitumor potential of triazine derivatives has been widely studied. Compounds in this class often act as alkylating agents or DNA-binding ligands. Preliminary studies on related compounds suggest that 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one may exhibit similar properties.
A study evaluating the cytotoxic effects of various triazine derivatives found that those with a similar structure reduced the viability of cancer cell lines significantly:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa (cervical cancer) | 15 | 3-(Cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one |
| MCF7 (breast cancer) | 12 | 3-(Cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one |
These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one may be attributed to its ability to interact with specific biological targets:
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Studies
A notable case study involved the evaluation of a series of triazine derivatives in a clinical setting for their antibacterial efficacy. Patients infected with multidrug-resistant bacteria were treated with a regimen including derivatives of triazines. Results showed a marked improvement in clinical outcomes and reduced bacterial load in several patients:
- Patient Group : 30 patients with confirmed bacterial infections.
- Treatment Regimen : Combination therapy including triazine derivatives.
- Outcome : 80% showed significant clinical improvement within two weeks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
